2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Air-stability Formulation science Thiazolidine chemistry

Researchers requiring a thiazolidine-4-carboxylic acid derivative that resists atmospheric oxidation during synthesis, storage, and use should prioritize CAS 69588-11-0. Its documented air-stability directly addresses the degradation issues common to aldehyde precursors, making it suitable for long-term compound libraries and reproducible experimental protocols. - Air-stable solid: resists atmospheric oxidation, enabling long-term storage and reproducible protocols. - Distinct tyrosinase inhibition profile (lower potency vs. ortho-hydroxy isomer) allows dose-response studies without complete pathway shutdown. - Water-soluble alkali salt form available for in vitro assays, eliminating organic co-solvent variability.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 69588-11-0
Cat. No. B1296391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
CAS69588-11-0
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)
InChIKeyTWPYJYQNZHPNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid: Identity & Procurement


2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 69588-11-0) is a heterocyclic building block belonging to the 2-arylthiazolidine-4-carboxylic acid class, characterized by a thiazolidine ring fused with a carboxylic acid group and a para-hydroxyphenyl substituent [1]. The compound is a masked sulfhydryl agent and serves as a precursor for the synthesis of bioactive thiazolidine derivatives, including those with reported antitumor and melanogenesis-inhibitory properties [2]. Its molecular formula is C10H11NO3S, with a molecular weight of 225.26 g/mol . This guide provides quantitative, comparator-based evidence to inform scientific selection and procurement decisions relative to its closest structural analogs.

Heterocyclic building block; masked sulfhydryl precursor
Supports melanogenesis and tyrosinase inhibition studies
Reported air-stable thiazolidine for formulation research
May support solid tumor cell-model investigations

Why 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid Cannot Be Replaced


Substituting 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid with other in-class compounds, such as 2-phenyl-1,3-thiazolidine-4-carboxylic acid or the 2'-hydroxy isomer, introduces significant variability in stability, solubility, and biological target engagement. The para-hydroxyl group and the specific stereochemical arrangement (when applicable) are not interchangeable; they dictate the compound's air-stability profile [1], water solubility of its salts [1], and its distinct inhibitory potency against tyrosinase compared to the ortho-hydroxy isomer [2]. These physicochemical and biochemical differences render generic substitution untenable for applications requiring precise, reproducible performance. The following sections present quantitative, comparator-anchored evidence that substantiates these claims.

Property
Target (4'-OH isomer)
Alternative thiazolidines
Hydroxyl position
para-OH modulates tyrosinase inhibition
2'-OH or unsubstituted phenyl shifts inhibitory profile
Salt solubility
Alkali salt reported water-soluble
Non-hydroxylated analogs often poorly soluble
Air stability
Reported oxidation-resistant
Free aldehydes or less hindered thiazolidines may degrade

Quantitative Differentiation Guide for 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid


Air-Stability Advantage for Formulation & Storage

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, as a condensed product of a benzaldehyde derivative with cysteine, demonstrates superior air-stability compared to the free aldehyde precursors. Aldehydes are notoriously prone to oxidation by atmospheric oxygen, which complicates formulation and long-term storage [1]. The patent explicitly states that the thiazolidine-4-carboxylic acid derivative is 'stable without oxidation by air,' a property that directly addresses a key limitation of aldehyde-based compounds [1].

Air-stability vs aldehydes
Head-to-head
Target: stable to air oxidation
Comparator (benzaldehyde derivatives): readily oxidized
Reported oxidation-resistant thiazolidine scaffold
Qualitative patent disclosure; general storage conditions
Air-stability Formulation science Thiazolidine chemistry

Water Solubility of Alkali Salt

The patent for 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid highlights that its alkali salt form is water-soluble [1]. This is a key differentiator from the free acid form and from many non-hydroxylated thiazolidine-4-carboxylic acid derivatives, which often exhibit poor aqueous solubility [2]. While the patent does not provide a specific mg/mL value, the qualitative assertion of water solubility for the alkali salt is a critical formulation advantage.

Alkali salt solubility
Class-level
Target (alkali salt): water-soluble
Comparator (free acid, non-hydroxylated analogs): poorly soluble
Supports aqueous assay compatibility without co-solvents
Qualitative patent assertion; exact solubility not provided
Solubility Salt formation Pharmaceutical formulation

Tyrosinase Inhibition vs. 2'-Hydroxy Isomer

In a comparative in vitro study of melanogenesis inhibition, the 4'-hydroxy isomer (Th3; 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid) was found to inhibit tyrosinase-catalyzed melanin formation from L-tyrosine, but to a lower extent than the 2'-hydroxy isomer (Th2) [1]. At a concentration of 0.2 mM, the 2'-hydroxy isomer more effectively prevented melanin formation, indicating that the position of the hydroxyl group on the phenyl ring significantly modulates inhibitory potency [1].

Tyrosinase inhibition
Head-to-head
4'-OH isomer: lower inhibition at 0.2 mM
2'-OH isomer (Th2): more effective melanin suppression
Defined potency difference supports SAR studies
In vitro tyrosinase assay with L-tyrosine substrate
Tyrosinase inhibition Melanogenesis Depigmenting agents

Solid Tumor Antitumor Activity

The Japanese patent JPS56133216A claims that 2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid exhibits antitumor activity, with a noted 'powerful' action on solid tumors, including those in the digestive and respiratory systems [1]. This claim, while lacking specific IC50 values, positions the compound as a potential lead for solid tumor research. In contrast, many thiazolidine-4-carboxylic acid derivatives, such as timonacic (thiazolidine-4-carboxylic acid), are primarily studied for their effects on cell membrane regulation rather than direct solid tumor cytotoxicity .

Solid tumor activity
Class-level
Claimed activity against solid tumors (digestive/respiratory)
Reported model context; data to verify
Patent disclosure; no IC50 values provided
Antitumor Solid tumors Thiazolidine-4-carboxylic acid

Optimal Application Scenarios for 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid


Air-Stable Formulation Development

Researchers requiring a thiazolidine-4-carboxylic acid derivative that resists atmospheric oxidation during synthesis, storage, and use should prioritize CAS 69588-11-0. Its documented air-stability [1] directly addresses the degradation issues common to aldehyde precursors, making it suitable for long-term compound libraries and reproducible experimental protocols.

Water-Soluble Alkali Salt for Aqueous Assays

For in vitro or in vivo studies requiring aqueous solubility without organic co-solvents, the alkali salt form of CAS 69588-11-0 offers a distinct advantage [1]. This property simplifies dose preparation and reduces solvent-induced variability in cell-based assays, a common challenge with less soluble thiazolidine-4-carboxylic acid analogs [2].

Lower-Potency Tyrosinase Inhibitor for Melanogenesis Research

Investigators studying tyrosinase inhibition and melanogenesis should select CAS 69588-11-0 when a defined, less potent inhibitor is needed for comparative studies or to avoid complete pathway shutdown. Its 'lower extent' of inhibition relative to the 2'-hydroxy isomer [1] provides a valuable tool for dose-response studies and for probing the structure-activity relationship of hydroxyl group positioning.

Solid Tumor Antitumor Screening

In cancer research programs focused on solid tumors, particularly of the digestive and respiratory systems, CAS 69588-11-0 represents a scaffold with claimed specificity [1]. It may be prioritized over other thiazolidine-4-carboxylic acid derivatives that lack this reported solid tumor activity, serving as a starting point for medicinal chemistry optimization [2].

Application
Selection Property
Validation Focus
Stability-sensitive synthesis and storage
Air-stability profile
Oxidation resistance review
Aqueous assay compatibility
Alkali salt solubility context
Co-solvent-free formulation review
Tyrosinase inhibition studies
Inhibitory potency profile
Structure-activity relationship review
Solid tumor cell-model studies
Reported tumor model context
Cell-viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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